molecular formula C11H9F2NO B12828868 4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile CAS No. 505068-78-0

4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile

Cat. No.: B12828868
CAS No.: 505068-78-0
M. Wt: 209.19 g/mol
InChI Key: BMOULFUXLWZTBC-UHFFFAOYSA-N
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Description

4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group substituted with a 2,2-difluoro-1-hydroxy-3-buten-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-cyanobenzaldehyde with 2,2-difluoro-3-buten-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s difluoroalkyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

505068-78-0

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

4-(2,2-difluoro-1-hydroxybut-3-enyl)benzonitrile

InChI

InChI=1S/C11H9F2NO/c1-2-11(12,13)10(15)9-5-3-8(7-14)4-6-9/h2-6,10,15H,1H2

InChI Key

BMOULFUXLWZTBC-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(C1=CC=C(C=C1)C#N)O)(F)F

Origin of Product

United States

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